N-Stearoylglycine

概要

説明

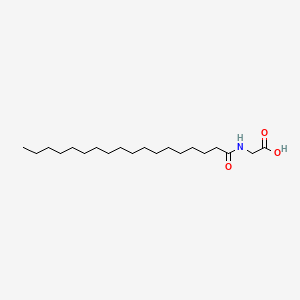

N-Stearoylglycine, also known as 2-(octadecanoylamino)acetic acid, is a bioactive lipid belonging to the family of N-acyl glycines. It is characterized by its long-chain fatty acid (stearic acid) linked to glycine via an amide bond. This compound has garnered interest due to its potential biological activities and presence in various biological systems .

準備方法

Synthetic Routes and Reaction Conditions: N-Stearoylglycine can be synthesized through the reaction of stearic acid with glycine. The process typically involves the activation of stearic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

化学反応の分析

Hydrolysis Reactions

Hydrolysis of N-stearoylglycine occurs under acidic, alkaline, or enzymatic conditions, breaking the amide bond to yield stearic acid and glycine.

Key Conditions and Products

Mechanistic Insights :

-

Acidic/alkaline hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, cleaving the amide bond .

-

Fatty acid amide hydrolase (FAAH) catalyzes enzymatic hydrolysis, regulating endogenous levels of N-acyl glycines .

Oxidation Reactions

The stearoyl chain undergoes oxidation, forming hydroperoxides and other derivatives.

Experimental Findings

| Oxidizing Agent | Conditions | Major Products | Source |

|---|---|---|---|

| Hydrogen Peroxide | 30% H<sub>2</sub>O<sub>2</sub>, 60°C, 12 hours | Hydroperoxides, Epoxides | |

| Potassium Permanganate | KMnO<sub>4</sub> (acidic), 25°C | Carboxylic acid derivatives |

Structural Impact :

Oxidation introduces polar functional groups (e.g., -OOH, -COOH), altering solubility and biological activity.

Substitution Reactions

The amide nitrogen participates in nucleophilic substitution with alkyl halides or acyl chlorides.

Reported Derivatives

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Methyl Iodide | DMF, K<sub>2</sub>CO<sub>3</sub>, 50°C | N-Methyl-N-stearoylglycine | |

| Acetyl Chloride | Pyridine, 0°C | N-Acetyl-N-stearoylglycine |

Applications :

Derivatization modifies lipophilicity, enabling tailored pharmacokinetic properties.

Comparative Reactivity of N-Acyl Glycines

This compound’s reactivity differs from related N-acyl glycines due to chain length and saturation:

| Compound | Chain Length | Saturation | Hydrolysis Rate | Oxidation Susceptibility |

|---|---|---|---|---|

| This compound | C18 | Saturated | Moderate | High |

| N-Palmitoylglycine | C16 | Saturated | Faster | Moderate |

| N-Oleoylglycine | C18 | Monounsaturated | Slower | Higher (due to double bond) |

Key Observations :

科学的研究の応用

Chemistry

N-Stearoylglycine serves as a model compound for studying the behavior of N-acyl glycines. It provides insights into molecular interactions and chemical reactions involving fatty acids and amino acids. Its unique structure allows researchers to explore various chemical properties, including oxidation, reduction, and substitution reactions.

Biology

In biological contexts, this compound plays a role in regulating several physiological processes. Notably, it has been shown to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes bioactive amides and esters. By inhibiting FAAH, this compound can increase levels of endogenous bioactive lipids, potentially leading to pain relief and anti-inflammatory effects .

Medicine

Research indicates that this compound may have therapeutic applications in treating chronic pain and inflammatory diseases. Its ability to inhibit FAAH suggests it could be beneficial in managing conditions characterized by excessive inflammation or pain perception .

Case Study: Analgesic Effects

A study investigated the analgesic effects of inhibiting monoacylglycerol lipase alongside COX enzymes using compounds similar to this compound. The findings support its potential use in pain management therapies .

Industry

This compound is utilized in the formulation of cosmetics and personal care products due to its emollient properties. It enhances the texture and moisture retention capabilities of various formulations, making it a valuable ingredient in skincare products .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Model compound for studying N-acyl glycines | Reaction mechanisms |

| Biology | Modulates fatty acid amide hydrolase activity | Pain relief mechanisms |

| Medicine | Potential therapeutic agent for chronic pain | Analgesic studies |

| Industry | Emollient in cosmetics | Skin moisturizers |

作用機序

N-Stearoylglycine exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It interacts with receptors and enzymes involved in lipid signaling pathways, such as fatty acid amide hydrolase (FAAH), which regulates its levels in vivo.

Pathways Involved: It modulates calcium influx in primary sensory neurons, influencing pain and inflammation responses.

類似化合物との比較

N-Stearoylglycine is part of a broader family of N-acyl glycines, which includes compounds such as N-palmitoylglycine and N-oleoylglycine. These compounds share similar structural features but differ in the length and saturation of the fatty acid chain:

N-Palmitoylglycine: Contains a palmitic acid (16-carbon) chain and has been shown to have higher calcium influx activity compared to this compound.

N-Oleoylglycine: Contains an oleic acid (18-carbon, unsaturated) chain and exhibits different biological activities due to the presence of a double bond.

Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length and saturation, which influence its biological activity and interactions with molecular targets. Its distinct properties make it a valuable compound for studying the role of N-acyl glycines in biological systems .

生物活性

N-Stearoylglycine (C20H39NO3), a fatty acid amide, is a member of the N-acylglycine family, which has garnered attention for its biological activities and potential therapeutic applications. This article explores the synthesis, biological functions, and relevant research findings associated with this compound.

This compound is synthesized through the conjugation of stearic acid with glycine, facilitated by the enzyme N-acyltransferase. This compound is categorized as an N-acylglycine, which are known to play significant roles in various physiological processes.

| Property | Value |

|---|---|

| Molecular Formula | C20H39NO3 |

| Molecular Weight | 339.54 g/mol |

| CAS Number | 95070-78-1 |

| Solubility | Soluble in organic solvents; low solubility in water |

2.1 Role as a Human Metabolite

This compound is recognized as a human metabolite involved in lipid metabolism and signaling pathways. It is structurally related to stearic acid, a saturated fatty acid that influences cellular functions such as inflammation and energy homeostasis .

2.2 Interaction with Receptors

Research indicates that this compound may interact with various receptors, including G protein-coupled receptors (GPCRs). These interactions can modulate pain perception and inflammatory responses. For instance, studies have shown that fatty acid amides can activate TRPV1 receptors, which are implicated in pain signaling pathways .

3.1 Cellular Studies

In vitro studies using mouse neuroblastoma cells (N18TG2) demonstrated that these cells could produce this compound under specific conditions. The presence of fatty acid amides was confirmed through lipidomic profiling, indicating their biological significance in cellular signaling .

3.2 Case Studies on Pain Modulation

A study investigating the effects of various fatty acid amides, including this compound, found that they could significantly alter pain thresholds in animal models. The modulation of TRPV1 activity by these compounds suggests a potential role in developing analgesics .

4. Comparative Analysis with Other N-Acylglycines

To understand the unique properties of this compound, it is essential to compare it with other related compounds.

Table 2: Comparison of Biological Activities of Selected N-Acylglycines

| Compound | Pain Modulation | Inflammatory Response | Other Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Lipid metabolism |

| N-Arachidonoyl Glycine | High | Yes | Neuroprotective effects |

| N-Palmitoyl Glycine | Low | Moderate | Appetite regulation |

5. Conclusion

This compound exhibits significant biological activity as a metabolite involved in lipid signaling and modulation of pain pathways. Its interactions with receptors such as TRPV1 highlight its potential therapeutic applications in pain management and inflammation control. Ongoing research into the mechanisms of action and broader implications of this compound will be crucial for developing targeted treatments based on its unique properties.

6. Future Directions

Further studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound in clinical settings. Investigating its role in various disease models could provide insights into its therapeutic potential and pave the way for novel interventions in metabolic and inflammatory disorders.

特性

IUPAC Name |

2-(octadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYROBDNFIWNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935894 | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stearoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6333-54-6, 158305-64-7 | |

| Record name | Stearoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6333-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do microscopy techniques provide into the morphology and organization of N-Stearoylglycine layers on solid supports?

A2: Microscopy techniques like Atomic Force Microscopy (AFM) and Electrochemical Scanning Tunneling Microscopy (EC STM) offer valuable insights into the morphology and organization of this compound (1) layers transferred onto solid supports. [] AFM images reveal that (1) forms platelet-like structures indicative of a multilayer phase when deposited on certain substrates. [] EC STM, utilizing a gold (111) substrate, enables the study of the adsorption layer's nature and organization as a function of potential. [] These techniques contribute to a deeper understanding of the relationship between the molecular structure of (1), its self-assembly behavior, and the resulting morphology on different surfaces.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。